

# Spectroscopic Data of 5-Chloro-4-methoxysalicylaldehyde: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	5-Chloro-4-methoxysalicylaldehyde
Cat. No.:	B1455506

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of **5-Chloro-4-methoxysalicylaldehyde**, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document delves into the theoretical principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) in the structural elucidation and characterization of this compound. By integrating field-proven insights with robust scientific data, this guide aims to serve as an essential resource for researchers and professionals in organic synthesis and drug development.

## Introduction: The Significance of 5-Chloro-4-methoxysalicylaldehyde

**5-Chloro-4-methoxysalicylaldehyde** is an aromatic aldehyde possessing a unique substitution pattern on the benzene ring, which includes a chloro, a methoxy, a hydroxyl, and a formyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. Its derivatives have shown potential in various therapeutic areas,

underscoring the importance of unambiguous structural characterization for quality control and regulatory purposes.

Accurate spectroscopic analysis is paramount to confirm the identity and purity of **5-Chloro-4-methoxysalicylaldehyde**. This guide provides a detailed examination of its spectroscopic signature, offering insights into the influence of its substituents on the spectral properties.

## Molecular Structure and Spectroscopic Overview

The molecular structure of **5-Chloro-4-methoxysalicylaldehyde** is foundational to understanding its spectroscopic characteristics. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro and aldehyde groups creates a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.

Figure 1. Molecular Structure of **5-Chloro-4-methoxysalicylaldehyde**.

## Synthesis and Characterization

While various synthetic routes to salicylaldehyde derivatives exist, a common approach involves the formylation of a substituted phenol. For **5-Chloro-4-methoxysalicylaldehyde**, a plausible synthesis could involve the chlorination and formylation of 4-methoxyphenol.

A documented synthesis involves the treatment of 3-chloro-4-methoxyphenol with paraformaldehyde and tin(IV) chloride in toluene to yield the target compound. The crude product is then purified by column chromatography.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **5-Chloro-4-methoxysalicylaldehyde** provides key information about the number and chemical environment of the protons.

Experimental Protocol: A sample of **5-Chloro-4-methoxysalicylaldehyde** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	~9.7 - 10.5	Singlet	1H
Aromatic (H-6)	~7.3 - 7.6	Singlet	1H
Aromatic (H-3)	~6.5 - 6.8	Singlet	1H
Methoxy (-OCH <sub>3</sub> )	~3.9 - 4.1	Singlet	3H
Hydroxyl (-OH)	~10.5 - 11.5	Singlet (broad)	1H

Interpretation and Causality:

- Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a downfield chemical shift.
- Aromatic Protons: The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-6 position is typically more downfield than the proton at the C-3 position due to the deshielding effect of the adjacent aldehyde group.
- Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.
- Hydroxyl Proton: The phenolic hydroxyl proton is also significantly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. The downfield shift is indicative of intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for  $^1\text{H}$  NMR. A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Data Summary:

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	~190 - 195
Aromatic (C-2, C-OH)	~160 - 165
Aromatic (C-4, C-OCH <sub>3</sub> )	~155 - 160
Aromatic (C-5, C-Cl)	~120 - 125
Aromatic (C-1)	~115 - 120
Aromatic (C-6)	~110 - 115
Aromatic (C-3)	~100 - 105
Methoxy (-OCH <sub>3</sub> )	~55 - 60

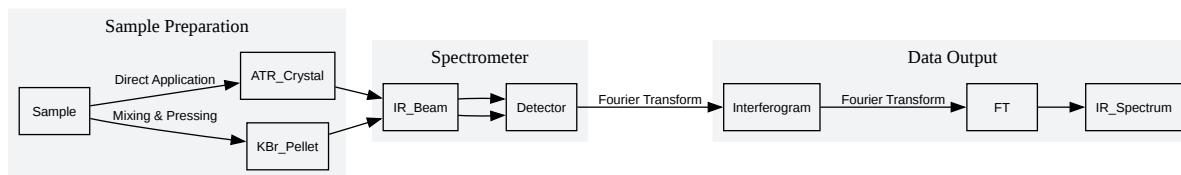
Interpretation and Causality:

- Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms (C-2 and C-4) are significantly downfield. The carbon attached to the chlorine atom (C-5) is also deshielded. The remaining aromatic carbons appear at more upfield positions. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .



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Figure 2. Experimental workflow for FT-IR spectroscopy.

#### Data Summary:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
~3200 - 3400 (broad)	O-H stretch	Phenolic Hydroxyl
~2900 - 3000	C-H stretch	Aromatic & Methoxy
~2700 - 2850	C-H stretch	Aldehyde
~1650 - 1700	C=O stretch	Aldehyde Carbonyl
~1550 - 1600	C=C stretch	Aromatic Ring
~1200 - 1300	C-O stretch	Aryl Ether
~1000 - 1100	C-O stretch	Methoxy
~700 - 850	C-Cl stretch	Aryl Halide

### Interpretation and Causality:

- O-H Stretch: The broadness of the hydroxyl peak is indicative of hydrogen bonding, in this case, likely intramolecular hydrogen bonding with the aldehyde carbonyl group.
- C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches of the methoxy group. The aldehyde C-H stretch is characteristically observed at a lower frequency.
- C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The conjugation with the aromatic ring and the intramolecular hydrogen bonding can lower its frequency compared to a simple aliphatic aldehyde.
- Aromatic C=C Stretches: The absorptions in the  $1550\text{-}1600\text{ cm}^{-1}$  region are characteristic of the benzene ring.
- C-O and C-Cl Stretches: The stretching vibrations for the aryl ether, methoxy, and aryl chloride bonds are found in the fingerprint region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common technique for generating ions.



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Figure 3. General workflow for mass spectrometry.

### Data Summary:

m/z	Ion	Interpretation
186/188	[M] <sup>+</sup>	Molecular ion peak (with isotopic pattern for Cl)
185/187	[M-H] <sup>+</sup>	Loss of a hydrogen radical
157/159	[M-CHO] <sup>+</sup>	Loss of the formyl group
142	[M-CHO-CH <sub>3</sub> ] <sup>+</sup>	Loss of formyl and methyl groups

#### Interpretation and Causality:

- Molecular Ion Peak: The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M]<sup>+</sup> peak at m/z 186 and the [M+2]<sup>+</sup> peak at m/z 188 in an approximate 3:1 ratio, reflecting the natural abundance of <sup>35</sup>Cl and <sup>37</sup>Cl.
- Fragmentation Pattern: Under electron ionization, the molecule fragments in a predictable manner. Common fragmentation pathways include the loss of a hydrogen atom, the formyl group (-CHO), and a methyl radical from the methoxy group. These fragmentation patterns provide further confirmation of the molecular structure.

## Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of **5-Chloro-4-methoxysalicylaldehyde**. The combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is critical for researchers and professionals who utilize this compound as a key starting material in the development of novel pharmaceuticals and other high-value chemical entities. The detailed interpretation of the spectral features, grounded in the principles of chemical structure and reactivity, serves as a valuable reference for quality control and synthetic chemistry applications.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)